N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic compound featuring fused heterocyclic rings, a carboxamide group, and substituents including ethyl and methoxyethyl moieties.
Properties
Molecular Formula |
C17H19N5O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H19N5O3/c1-3-19-16(23)11-10-12-15(22(14(11)18)8-9-25-2)20-13-6-4-5-7-21(13)17(12)24/h4-7,10,18H,3,8-9H2,1-2H3,(H,19,23) |
InChI Key |
QYXPAKCFSPKLSS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazatricyclo core, followed by the introduction of the ethyl, imino, methoxyethyl, and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis .
Chemical Reactions Analysis
N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. .
Scientific Research Applications
N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with tricyclic systems reported in the literature, particularly the 11-methyl derivative (CAS: 371212-22-5), which differs by an additional methyl group at position 11 (see Table 1). This minor structural variation can significantly alter physicochemical properties, such as solubility, crystallinity, and intermolecular interactions .
Table 1: Structural Comparison with Analogues
| Feature | Target Compound | 11-Methyl Analog (CAS: 371212-22-5) |
|---|---|---|
| Substituent at Position 11 | None | Methyl group |
| Methoxyethyl Substituent | Present (Position 7) | Present (Position 7) |
| Ethyl Group | Present (N-ethyl) | Present (N-ethyl) |
| Commercial Availability | Not listed | Discontinued (as of 2025) |
Hydrogen-Bonding and Crystallinity
highlights the importance of graph set analysis in predicting hydrogen-bonding patterns, which could explain differences in crystal packing or stability between the target compound and its methylated analog .
Pharmacological Implications
Organometallic compounds () often serve as catalysts or therapeutic agents, but the target compound’s lack of metal coordination sites distinguishes it from this class .
Biological Activity
N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 477.6 g/mol. The unique tricyclic structure contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazine and triazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Preliminary studies suggest that N-ethyl-6-imino derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes crucial for tumor growth or the modulation of cell signaling pathways.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to interact with various molecular targets such as:
- Enzymes involved in metabolic pathways.
- Receptors related to cell proliferation and survival.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on related compounds demonstrated their ability to inhibit bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined for several strains, showing promising results for further development. -
Anticancer Research :
In vitro assays using cancer cell lines indicated that the compound could reduce cell viability significantly at specific concentrations. Further investigations into its apoptotic effects revealed activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
